Lorazepam hemisuccinate

Description

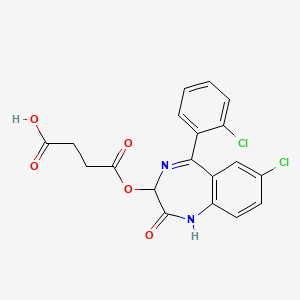

Structure

2D Structure

3D Structure

Properties

CAS No. |

127930-80-7 |

|---|---|

Molecular Formula |

C19H14Cl2N2O5 |

Molecular Weight |

421.2 g/mol |

IUPAC Name |

4-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H14Cl2N2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25) |

InChI Key |

NFXVKMXGODLOOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lorazepam hemisuccinate lorazepam hemisuccinate, (R)-isomer lorazepam hemisuccinate, (S)-isome |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Lorazepam and Its Hemisuccinate Analogues

Synthetic Pathways for Lorazepam Precursors

The creation of the fundamental lorazepam molecule is the prerequisite for any subsequent derivatization. Methodologies have evolved from traditional batch syntheses to more modern, efficient continuous flow processes.

The traditional synthesis of the lorazepam core, a 1,4-benzodiazepin-2-one, typically begins with a substituted aminobenzophenone. A common and established pathway involves the following key transformations:

Acylation: The synthesis often starts with (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, which is acylated using an agent like chloroacetyl chloride. jopcr.com

Cyclization: The resulting intermediate is then treated with an amine source, such as ammonia, to induce ring closure and form the seven-membered diazepine (B8756704) ring. This step yields delorazepam (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one). acs.orggoogle.com

N-Oxidation: The nitrogen atom at position 4 of the diazepine ring is oxidized to form an N-oxide. This is a critical step for introducing the hydroxyl group at the 3-position. Reagents like hydrogen peroxide in an appropriate solvent are used for this transformation. google.comgpatindia.com

Rearrangement and Hydrolysis: The N-oxide undergoes a Polonovski-type rearrangement, often using acetic anhydride (B1165640). jopcr.comgpatindia.com This reaction introduces an acetoxy group at the 3-position. Subsequent hydrolysis of this acetate (B1210297) ester yields the 3-hydroxy group, completing the synthesis of lorazepam. gpatindia.com

An alternative approach involves an iodine-catalyzed acetoxylation at the 3-position of the 1,4-benzodiazepine (B1214927) ring in the presence of potassium acetate and potassium peroxydisulfate (B1198043) as an oxidant, which can afford the 3-acetoxy intermediate in high yields. researchgate.net

To improve efficiency, safety, and scalability, continuous flow synthesis methods for lorazepam have been developed. purdue.edu These methods offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, reduced reaction times, and safer handling of potentially hazardous intermediates. purdue.edu

A novel five-step continuous flow synthesis has been reported, which streamlines the production of lorazepam. acs.orgresearchgate.net The total residence time for the entire five-step sequence is approximately 72.5 minutes. acs.orgresearchgate.net

| Step | Transformation | Key Reagents/Conditions |

| 1 | N-Acylation | Reaction of the aminobenzophenone precursor with an acylating agent in a flow reactor. |

| 2 | Diazepine Ring Closure | Introduction of an ammonium (B1175870) source to the output of step 1 to initiate cyclization. acs.orgwipo.int |

| 3 | Imine N-Oxidation | Oxidation of the resulting delorazepam using a peroxide reagent and a catalyst. wipo.int |

| 4 | Polonovski-Type Rearrangement | Rearrangement of the N-oxide intermediate to introduce functionality at the 3-position. acs.orgresearchgate.net |

| 5 | Ester Hydrolysis | Final hydrolysis step to yield the 3-hydroxyl group of lorazepam. acs.orgresearchgate.netontosight.ai |

This integrated flow process avoids the need for isolating intermediates and minimizes purification steps like column chromatography, making it a more efficient and industrially viable route. acs.org

Strategies for Hemisuccinate Derivatization

Lorazepam possesses a chiral center at the C3 position, bearing a hydroxyl group that is a prime site for derivatization. mdpi.com The synthesis of lorazepam hemisuccinate involves esterifying this alcohol.

The conversion of the 3-hydroxyl group of lorazepam into a hemisuccinate ester is typically achieved through standard esterification reactions. The most direct method involves reacting lorazepam with succinic anhydride. In this reaction, the hydroxyl group of lorazepam acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring and forms an ester linkage, with the other end of the succinate (B1194679) molecule terminating in a carboxylic acid group, thus forming the hemisuccinate derivative.

While specific literature on the synthesis of this compound is sparse, the methodology is analogous to the well-documented synthesis of oxazepam hemisuccinate. mdpi.comresearchgate.net The reaction conditions would typically involve a suitable solvent and may use a base catalyst to enhance the nucleophilicity of the hydroxyl group. The synthesis of active esters often utilizes condensing reagents like 1,3-dicyclohexylcarbodiimide (DCC) or reagents such as N-hydroxysuccinimide (HOSu). google.com

Due to the chiral center at the 3-position, lorazepam and its hemisuccinate derivative exist as a pair of enantiomers, (R)- and (S)-lorazepam hemisuccinate. The biological activity of these enantiomers can differ significantly.

Separating these enantiomers is a critical challenge. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a common and effective method. mdpi.com Cyclodextrin-based columns, in particular, have been successfully used for the enantioseparation of benzodiazepine (B76468) hemisuccinates. mdpi.com The chiral cyclodextrin (B1172386) cavity can form diastereomeric inclusion complexes with the enantiomers, allowing them to be separated based on their differential binding affinities. mdpi.com

Studies on the closely related oxazepam hemisuccinate have shown that methylated β-cyclodextrins can be used to differentiate between the (R) and (S) enantiomers via Nuclear Magnetic Resonance (NMR) spectroscopy and can also influence their chemical stability. mdpi.comresearchgate.net Furthermore, research into the stereoselective binding of lorazepam acetate enantiomers to human serum albumin has demonstrated that these interactions can be highly specific and are influenced by substitutions on the benzodiazepine structure. nih.gov

Advanced Chemical Characterization of this compound and Related Derivatives

The structural confirmation and purity assessment of lorazepam, this compound, and related compounds rely on a suite of advanced analytical techniques. jopcr.com These methods are essential for verifying the successful synthesis and for identifying any impurities. jopcr.com

| Analytical Technique | Purpose in Characterization |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. 1H and 13C NMR are used to confirm the presence of the benzodiazepine core, the succinate moiety, and their connection point. jopcr.commdpi.com 2D NMR techniques like ROESY can elucidate spatial proximity between protons. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). jopcr.comthieme-connect.com It is also used for fragmentation analysis to further confirm the structure. |

| Infrared Spectroscopy (IR) | Identifies the functional groups present in the molecule. Characteristic peaks for the amide, ester carbonyl, hydroxyl, and aromatic rings can be observed to confirm the structure of lorazepam and its hemisuccinate derivative. jopcr.com |

| Thin Layer Chromatography (TLC) | A rapid and simple method used to monitor the progress of a reaction and to assess the purity of the final product. jopcr.com Chiral TLC can be used for enantiomer separation. ethernet.edu.et |

| Melting Point Determination | A physical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a pure substance. jopcr.com |

These techniques, used in combination, provide a comprehensive chemical characterization of the synthesized molecules, ensuring their structural integrity and purity. jopcr.comescholarship.org

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, MS)

The structural confirmation of lorazepam and its derivatives is heavily reliant on a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). jopcr.com These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. The IR spectrum would be expected to show absorption bands corresponding to the ester carbonyl group, the amide carbonyl group of the benzodiazepine ring, C-N bonds, C-Cl bonds, and aromatic C-H bonds. Theoretical and experimental IR spectra of lorazepam have been compared to understand the effects of intermolecular interactions on the vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the precise structure of this compound. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their spatial relationships. ¹³C NMR provides information on the carbon skeleton of the molecule. jopcr.comnih.govresearchgate.net For instance, the formation of the hemisuccinate ester would be confirmed by the appearance of new signals in the NMR spectrum corresponding to the succinate moiety and a downfield shift of the proton at the 3-position of the benzodiazepine ring. Studies on related compounds like oxazepam hemisuccinate have utilized NMR to investigate hydrolysis and interactions with other molecules. mdpi.comresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to obtain information about its fragmentation pattern. This helps to confirm the elemental composition and the structural integrity of the synthesized compound. jopcr.com Techniques like electrospray-mass spectrometry (ESI-MS) can provide rapid feedback on reaction outcomes. researchgate.net LC-MS/MS methods have also been developed for the quantification of benzodiazepines and their metabolites in biological samples. researchgate.netspectroscopyonline.com

Table 2: Key Spectroscopic Data for Benzodiazepine Analysis

| Technique | Information Provided | Application to this compound | Reference |

| IR Spectroscopy | Identification of functional groups (e.g., C=O, N-H, C-Cl) | Confirmation of ester and amide functional groups. | jopcr.comnih.gov |

| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry | Elucidation of the complete structure and confirmation of ester formation. | jopcr.commdpi.comresearchgate.netresearchgate.net |

| Mass Spectrometry | Molecular weight determination and fragmentation patterns | Confirmation of molecular formula and structural integrity. | jopcr.comresearchgate.netspectroscopyonline.com |

Chromatographic Assessment of Purity and Identity

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of lorazepam and its hemisuccinate analogue. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. google.comsrce.hrmdpi.com

High-Performance Liquid Chromatography (HPLC) is employed to separate the target compound from any unreacted starting materials, byproducts, or degradation products. google.comsrce.hr A typical HPLC method for lorazepam analysis involves a reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. srce.hrmdpi.com The purity of the synthesized lorazepam can be determined by calculating the peak area of the main compound relative to the total area of all peaks in the chromatogram. google.com HPLC methods have been developed to achieve low limits of quantitation, making them suitable for analyzing low concentrations of lorazepam. srce.hrmdpi.com Chiral HPLC methods have also been established to separate the enantiomers of 3-hydroxybenzodiazepines like lorazepam. researchgate.net

Thin Layer Chromatography (TLC) is another chromatographic technique used for the qualitative assessment of purity and for monitoring the progress of a reaction. jopcr.com It provides a relatively quick and simple way to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. jopcr.com

Table 3: Chromatographic Methods for Lorazepam Analysis

| Technique | Principle | Application | Key Parameters | Reference |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purity assessment, quantification, and identity confirmation. | Reversed-phase column (e.g., C18), mobile phase (buffer/organic solvent), UV detection. | google.comsrce.hrmdpi.comresearchgate.net |

| TLC | Separation on a solid stationary phase with a liquid mobile phase. | Qualitative purity check and reaction monitoring. | Silica gel plate, solvent system. | jopcr.com |

Molecular Interactions and Ligand Binding Dynamics of Lorazepam Hemisuccinate

Ligand-Protein Binding Investigations

The binding of lorazepam and its derivatives to plasma proteins, most notably Human Serum Albumin (HSA), has been a subject of significant research. These interactions are critical as they govern the fraction of the drug that is free in circulation and thus available to exert its pharmacological effect.

Lorazepam and its analogs are known to bind to HSA. This binding is subject to allosteric modulation by other endogenous and exogenous compounds. researchgate.net The nature of these interactions can influence the distribution and availability of the drug.

The binding of benzodiazepines to HSA can be quantitatively analyzed using techniques such as biointeraction chromatography. researchgate.net Studies have revealed significant allosteric interactions between different drug binding sites on the HSA molecule. For instance, the binding of warfarin (B611796), a common anticoagulant, can influence the binding of benzodiazepines. Specifically, the presence of (S)-warfarin has been shown to dramatically increase the chromatographic retention of (S)-lorazepam hemisuccinate on an HSA-based column. nih.gov This indicates a positive allosteric interaction, where the binding of (S)-warfarin to its site on HSA induces a conformational change in the protein that increases the affinity of the benzodiazepine (B76468) binding site for (S)-lorazepam hemisuccinate. nih.gov

Similarly, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have been shown to allosterically modulate the binding of benzodiazepines to HSA. The (S)-enantiomer of ibuprofen can enhance the binding of (S)-lorazepam acetate (B1210297), a related compound. ethernet.edu.et These findings underscore the complexity of drug-protein interactions, where the presence of one drug can significantly alter the binding of another.

Table 1: Allosteric Interactions of Benzodiazepine Derivatives with Human Serum Albumin (HSA)

| Interacting Drug | Effect on Benzodiazepine Binding | Reference |

| (S)-Warfarin | Increased binding of (S)-Lorazepam hemisuccinate | nih.gov |

| (R)-Warfarin | No significant effect on benzodiazepine hemisuccinate derivatives | nih.gov |

| (S)-Ibuprofen | Enhanced binding of (S)-Lorazepam acetate | ethernet.edu.et |

| (R)-Ibuprofen | Negative allosteric interactions with most (R)-benzodiazepines |

The binding of chiral drugs to proteins like HSA is often enantiospecific, meaning that one enantiomer binds with a different affinity than the other. This has been observed with benzodiazepines. For example, studies with oxazepam hemisuccinate, a structurally similar compound, have shown that the (S)-enantiomer binds to HSA with an affinity approximately 40 times greater than the (R)-enantiomer. slideshare.net

The enantiospecificity of these interactions can be influenced by allosteric modulators. The increased retention of (S)-lorazepam hemisuccinate in the presence of (S)-warfarin, but not (R)-warfarin, highlights the stereoselective nature of these allosteric effects. nih.gov This suggests that the conformational changes induced in HSA are specific to the chirality of the bound ligand.

Receptor-Ligand Interaction Profiling (In Vitro Models)

The primary pharmacological target of lorazepam, the active form of lorazepam hemisuccinate, is the GABAA receptor in the central nervous system.

Lorazepam acts as a positive allosteric modulator of the GABAA receptor. pharmgkb.orgfrontiersin.orgbenzoinfo.com It does not activate the receptor directly but enhances the effect of the endogenous neurotransmitter GABA. pharmgkb.org This potentiation of GABAergic neurotransmission leads to the anxiolytic, sedative, and anticonvulsant effects of the drug. Lorazepam binds to a specific benzodiazepine binding site on the GABAA receptor, which is distinct from the GABA binding site. pharmgkb.orgbenzoinfo.com This binding increases the frequency of the chloride channel opening in response to GABA, leading to neuronal hyperpolarization. frontiersin.org

GABAA receptors are pentameric ligand-gated ion channels composed of various subunits. The most common isoform in the brain consists of two α1, two β2, and one γ2 subunit. pharmgkb.org The benzodiazepine binding site is located at the interface between the α and γ subunits. pharmgkb.orgfrontiersin.orgfrontiersin.orgnih.gov

Lorazepam has been shown to bind to GABAA receptors containing α1, α2, α3, and α5 subunits. frontiersin.org The specific subunit composition of the receptor influences its pharmacological properties. Chronic administration of lorazepam has been observed to cause a decrease in the messenger RNA (mRNA) concentrations for the α1 and γ2 subunits in the cerebral cortex, which may be related to the development of tolerance. nih.gov

Table 2: Subunit Specificity of Lorazepam at the GABAA Receptor

| Subunit Composition | Role of Lorazepam | Reference |

| α and γ interface | Location of benzodiazepine binding site | pharmgkb.orgfrontiersin.orgfrontiersin.orgnih.gov |

| α1, α2, α3, α5 | Subunits to which lorazepam binds | frontiersin.org |

| α1 and γ2 | mRNA levels may be reduced with chronic use | nih.gov |

Modulation of Chloride Ion Channel Activity

The primary mechanism of action for lorazepam involves its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. pharmgkb.orgdrugbank.com Lorazepam functions as a positive allosteric modulator of this receptor. pharmgkb.orgwikipedia.org

Unlike the endogenous agonist GABA, which binds at the interface between the α and β subunits of the receptor, lorazepam and other benzodiazepines bind to a distinct allosteric site located at the interface of the α and γ subunits. pharmgkb.orgwikipedia.org This binding event does not open the channel directly but induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site. pharmgkb.orgwikipedia.org

The potentiation of GABA's effect leads to an increase in the frequency of the chloride (Cl⁻) ion channel opening. drugbank.comwikipedia.org This is a key distinction from other modulators like barbiturates, which increase the duration of channel opening. wikipedia.org The enhanced influx of negatively charged chloride ions into the neuron causes hyperpolarization of the postsynaptic membrane, making the neuron less excitable and less likely to fire an action potential. drugbank.comwikipedia.org This cascade of events underlies the inhibitory effects of lorazepam on the central nervous system.

Table 1: Mechanism of Lorazepam-Mediated Chloride Channel Modulation

| Step | Action | Outcome |

|---|---|---|

| 1. Binding | Lorazepam binds to the benzodiazepine allosteric site on the GABA-A receptor. pharmgkb.orgwikipedia.org | Receptor conformation is altered. |

| 2. Potentiation | The affinity of the GABA neurotransmitter for its binding site is increased. pharmgkb.org | Enhanced GABAergic transmission. |

| 3. Channel Gating | The frequency of chloride ion channel opening is increased. drugbank.com | Increased flow of Cl⁻ ions into the neuron. |

| 4. Cellular Effect | The neuronal membrane becomes hyperpolarized. drugbank.comwikipedia.org | Decreased neuronal excitability and inhibition of nerve impulses. |

Interactions with Peripheral Benzodiazepine Receptor (PBR) Subunits

In addition to their well-characterized effects on the central GABA-A receptor, benzodiazepines also interact with a distinct class of receptors known as Peripheral Benzodiazepine Receptors (PBRs). pharmgkb.org These receptors are now more formally referred to as the Translocator Protein (TSPO). pharmgkb.org PBRs are expressed in many peripheral organs and are also found within the central nervous system, predominantly in glial cells. pharmgkb.org

The PBR is a multi-subunit complex that includes the 18 kDa TSPO, the voltage-dependent anion channel (VDAC), the adenine (B156593) nucleotide transporter (ANT), and other associated proteins. pharmgkb.org The primary binding site for benzodiazepines on this complex is located on the TSPO subunit. pharmgkb.org

The binding affinity of various benzodiazepine ligands to the PBR can differ significantly. Research on cultured murine BV-2 microglial cells, which have a high density of PBRs, has been used to characterize the binding potency of different compounds. nih.gov In one such study, the ability of various ligands to displace the PBR-specific radioligand [3H]Ro5-4864 was measured. nih.gov The findings demonstrated a clear rank order of potency, with lorazepam showing a lower affinity for the PBR compared to prototypical PBR ligands like PK11195 and Ro5-4864. nih.gov Another study noted that certain benzodiazepines, including lorazepam, can inhibit uridine (B1682114) transport in human erythrocytes, a function that may be associated with the PBR/nucleoside transporter complex. umich.edu

Table 2: Relative Potency of Benzodiazepines and Other Ligands at the Peripheral Benzodiazepine Receptor (PBR) in Murine Microglial Cells

| Compound | Rank Order of Potency (Highest to Lowest) |

|---|---|

| PK11195 | 1 (tie) |

| Ro5-4864 | 1 (tie) |

| FGIN-1-27 | 3 |

| Triazolam | 4 (tie) |

| Diazepam | 4 (tie) |

| Clonazepam | 6 (tie) |

| beta-propyl-beta-carboline-3-carboxylate | 6 (tie) |

| Lorazepam | 8 (tie) |

| Flurazepam | 8 (tie) |

| Chlordiazepoxide | 10 (tie) |

| Clorazepate | 10 (tie) |

Data derived from a study on the displacement of [3H]Ro5-4864 binding in membranes from BV-2 microglial cells. nih.gov

Structure Activity Relationship Sar Studies Applied to Lorazepam and Its Hemisuccinate Derivatives

Elucidating Key Structural Features for Receptor Binding Affinity

The binding of lorazepam to the benzodiazepine (B76468) site on the GABA-A receptor, located at the interface between the α and γ subunits, is dependent on several key structural motifs within the 1,4-benzodiazepine (B1214927) core. pharmgkb.org SAR studies have systematically identified the contributions of different parts of the molecule to its binding affinity and functional activity. gpatindia.comub.edu

Ring A (Benzene Ring): The presence of an aromatic or heteroaromatic ring is a fundamental requirement for activity. gpatindia.com Crucially, an electron-withdrawing substituent at position 7 significantly enhances anxiolytic and hypnotic potency. ub.edu In lorazepam, this position is occupied by a chlorine atom. Substitutions at other positions on this ring, such as 6, 8, or 9, generally lead to a decrease in activity. gpatindia.com

Ring B (Diazepine Ring): A proton-accepting group, typically a carbonyl oxygen at position 2, is essential for the binding interaction with the GABA-A receptor. gpatindia.com The presence of a hydroxyl (-OH) group at position 3, as seen in lorazepam, increases the molecule's polarity, which facilitates a specific metabolic pathway (glucuronidation) for faster elimination. ub.edu

Ring C (Phenyl Ring): A phenyl ring at position 5 is considered optimal for high affinity. ub.edu Activity can be further increased by introducing an electronegative substituent (e.g., chlorine, as in lorazepam's 2'-chlorophenyl ring) at the ortho position of this phenyl ring. ub.edu Conversely, substitution at the para position tends to decrease agonist activity. gpatindia.com

Table 1: Key Structural Features of Lorazepam for GABA-A Receptor Binding

| Structural Component | Feature in Lorazepam | Contribution to Activity | Source |

|---|---|---|---|

| Ring A | Benzene (B151609) Ring | Essential aromatic feature for binding. | gpatindia.com |

| Position 7 | Chlorine (Cl) | Electron-withdrawing group that increases potency. | ub.edu |

| Positions 6, 8, 9 | Unsubstituted | Substitution decreases activity. | gpatindia.com |

| Ring B | Diazepine (B8756704) Ring | Core scaffold. | ub.edu |

| Position 2 | Carbonyl (C=O) | Essential proton-accepting group for receptor interaction. | gpatindia.com |

| Position 3 | Hydroxyl (-OH) | Increases polarity, facilitates faster metabolic clearance. | ub.edu |

| Ring C | Phenyl Ring | Optimal for activity. | ub.edu |

| Position 2' (on Ring C) | Chlorine (Cl) | Ortho-position electron-withdrawing group that increases activity. | ub.edu |

Impact of the Hemisuccinate Moiety on Ligand-Receptor Interactions and Selectivity

Lorazepam hemisuccinate is a derivative where the 3-hydroxyl group of lorazepam is esterified with succinic acid. Direct studies detailing the binding affinity and receptor selectivity of this compound itself are not prominent in the available scientific literature. However, based on established SAR principles for the benzodiazepine class, the impact of this modification can be inferred.

The addition of the hemisuccinate moiety transforms lorazepam into a prodrug. wiley-vch.denih.gov A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The hemisuccinate group is a large, polar, and sterically bulky substituent. gpatindia.com SAR studies indicate that sterically large substituents at position 3 of the diazepine ring can significantly reduce receptor affinity and in-vivo activity. gpatindia.com This is because the bulky group can sterically hinder the molecule from fitting correctly into the confined space of the benzodiazepine binding pocket on the GABA-A receptor.

Therefore, this compound is expected to have a very low direct binding affinity for the GABA-A receptor. Its primary function is to enhance solubility or modify pharmacokinetic properties, undergoing hydrolysis in the body to cleave the ester bond and release the pharmacologically active lorazepam. The metabolic conversion of lorazepam at this same 3-hydroxy position to an inactive 3-O-glucuronide further supports the principle that large substitutions at this site abolish activity. pharmgkb.orgt3db.ca The selectivity of the compound would ultimately be that of the parent drug, lorazepam, once it is liberated from its hemisuccinate ester.

Computational Approaches in SAR Analysis and Binding Site Prediction

Computational chemistry provides powerful tools for investigating SAR and predicting how ligands like lorazepam interact with their biological targets. researchgate.net These methods complement experimental data and offer insights at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking studies of lorazepam with homology models of the GABA-A receptor have been used to visualize its binding mode within the benzodiazepine binding pocket. researchgate.net These models help identify key amino acid residues that form hydrogen bonds and van der Waals interactions with the ligand, stabilizing the complex. For instance, studies on similar molecules binding to the GABA-A receptor highlight the importance of interactions with tyrosine (TYR) and threonine (THR) residues. nih.gov The predicted binding affinity, often expressed as a docking score or free energy of binding (ΔG), can be used to rank potential derivatives before they are synthesized. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. researchgate.net For benzodiazepines, QSAR studies can be used to build models that predict binding affinity or functional potency based on physicochemical descriptors like lipophilicity (logP), electronic properties, and steric parameters. researchgate.netnih.gov These models are valuable for understanding which properties are most critical for activity and for predicting the potency of novel, unsynthesized derivatives, thereby guiding drug design efforts.

Table 2: Application of Computational Methods in Lorazepam SAR Studies

| Computational Method | Application | Key Findings / Insights | Source |

|---|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of lorazepam at the GABA-A receptor. | Identifies specific amino acid residues (e.g., TYR, THR) in the binding pocket that interact with the ligand. Predicts binding energy to estimate affinity. | researchgate.netresearchgate.netnih.gov |

| QSAR | Establishes mathematical models correlating structural features with activity. | Determines which physicochemical properties (e.g., electronic, steric) are critical for the activity of benzodiazepine derivatives. | researchgate.netnih.gov |

| Homology Modeling | Creates 3D models of the GABA-A receptor when experimental structures are unavailable. | Provides a structural template necessary for performing molecular docking studies. | researchgate.net |

Biotransformation Pathways and Metabolic Profiling of Lorazepam Hemisuccinate in Vitro and Mechanistic

Identification of Major Metabolic Routes of Benzodiazepine (B76468) Hemisuccinates

Benzodiazepine hemisuccinates are ester prodrugs designed to improve the solubility and pharmacokinetic properties of the parent benzodiazepine. The primary metabolic route for these compounds is hydrolysis of the hemisuccinate ester bond, which releases the active drug. This process is followed by the established metabolic pathways of the parent benzodiazepine.

For instance, studies on chiral 1,4-benzodiazepine-2-ones have shown that biotransformation can be stereoselective, with different enantiomers being metabolized at varying rates. researchgate.net This can lead to different plasma concentrations and potential differences in pharmacological effects. researchgate.net The metabolism of these compounds often involves hydroxylation and subsequent conjugation. researchgate.net

Enzymatic Hydrolysis of Lorazepam Hemisuccinate Ester Bonds

The conversion of this compound to lorazepam is facilitated by enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes present in various tissues, including the liver and brain. nih.govescholarship.org

Research on the hydrolysis of lorazepam 3-acetate, a similar ester prodrug, has demonstrated that the process is enantioselective. nih.gov In studies using human and rat liver microsomes, the (R)-enantiomer of lorazepam 3-acetate was hydrolyzed at a significantly faster rate than the (S)-enantiomer. nih.gov Conversely, esterases in the rat brain S9 fraction showed enantioselectivity towards the (S)-enantiomer. nih.gov These findings highlight the stereo-specificity of the esterases involved in the hydrolysis of lorazepam esters.

The table below summarizes the specific activities of liver microsomes and rat brain S9 fraction in the hydrolysis of enantiomerically pure lorazepam 3-acetate.

Glucuronidation Pathways and UDP-Glucuronosyltransferase (UGT) Enzyme Specificity

Following hydrolysis to lorazepam, the primary metabolic pathway is glucuronidation, a phase II conjugation reaction that facilitates the excretion of the drug. researchgate.netoup.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.com

Lorazepam is a chiral compound, and its enantiomers are metabolized by different UGT enzymes. researchgate.net Both the (R)- and (S)-enantiomers of lorazepam are glucuronidated by UGT2B4, UGT2B7, and UGT2B15. researchgate.netresearchgate.netnih.gov The (R)-enantiomer is also metabolized by the extrahepatic enzymes UGT1A7 and UGT1A10. researchgate.netnih.gov Of these, UGT2B15 is considered to play a major role in the glucuronidation of both lorazepam enantiomers. researchgate.netnih.gov

The glucuronidation of lorazepam occurs at the chiral center, leading to the formation of two distinct diastereoisomeric glucuronides. nih.gov The formation of these diastereoisomers has been observed both in vivo in human urine and in vitro using human liver microsomes. nih.gov

The table below details the UGT enzyme specificity for the glucuronidation of lorazepam enantiomers.

In Vitro Hepatic Microsomal Metabolism Studies and Metabolite Identification

In vitro studies using human liver microsomes (HLMs) are essential for characterizing the metabolic fate of drugs. admescope.com For lorazepam, these studies have been crucial in identifying the enzymes involved in its metabolism and in determining the kinetics of these reactions.

HLM studies have confirmed that lorazepam is predominantly cleared through glucuronidation. nih.gov The kinetics of R- and S-lorazepam glucuronidation by HLMs have been characterized, with mean Km and Vmax values determined. researchgate.netnih.gov These studies have also been instrumental in identifying the specific UGT enzymes responsible for lorazepam glucuronidation. nih.gov

Furthermore, in vitro HLM incubations have demonstrated the stereoselective formation of lorazepam glucuronides. nih.gov The use of HLMs in the presence of uridine (B1682114) 5'-diphospho-glucuronic acid has shown the formation of two diastereoisomeric glucuronides, confirming that Phase I metabolism is not a significant pathway for lorazepam. nih.gov

The table below presents the kinetic parameters for the glucuronidation of R- and S-lorazepam by human liver microsomes.

Prodrug Design and Pharmacokinetic/pharmacodynamic Modulation Concepts Utilizing Hemisuccinate Moieties

Rationale for Hemisuccinate Prodrug Design in Benzodiazepine (B76468) Research

Benzodiazepines, such as lorazepam, are a cornerstone in the management of anxiety and seizure disorders. However, their clinical utility can be hampered by certain biopharmaceutical challenges. Lorazepam, for instance, is almost insoluble in water, which complicates the development of aqueous parenteral formulations for rapid administration, such as in the treatment of status epilepticus. google.comnih.gov The design of a prodrug, specifically a hemisuccinate ester, presents a viable solution to these challenges.

The core principle involves chemically modifying the parent drug by attaching a pro-moiety, in this case, a hemisuccinate group. This modification temporarily alters the physicochemical properties of the drug. The resulting compound, lorazepam hemisuccinate, is designed to be inactive and possess improved characteristics for delivery. Once administered, it is converted back to the active lorazepam.

The primary motivation for creating a hemisuccinate ester of a benzodiazepine like lorazepam is to significantly enhance its aqueous solubility. Lorazepam's 3-hydroxy group provides a convenient attachment point for the succinic anhydride (B1165640), forming an ester linkage. This introduces a terminal carboxylic acid group to the molecule.

Aqueous Solubility: The newly introduced carboxylic acid group on the hemisuccinate moiety is ionizable at physiological pH. This capacity to exist as a charged carboxylate ion dramatically increases the molecule's interaction with water, thereby boosting its aqueous solubility compared to the poorly soluble parent drug. This allows for the formulation of concentrated aqueous solutions, which are essential for intravenous or intranasal administration routes where rapid onset of action is required. nih.gov

Permeability: While increased water solubility can sometimes lead to decreased membrane permeability, the prodrug strategy is designed to circumvent this. The water-soluble prodrug dissolves readily in aqueous biological fluids and can be delivered to the site of absorption (e.g., the nasal mucosa). At the cell surface, enzymes can rapidly cleave the hemisuccinate moiety. This bioconversion regenerates the more lipophilic parent drug, lorazepam, at the absorption site. This localized increase in the concentration of the lipophilic parent drug creates a high concentration gradient, driving its passive diffusion across the cell membrane. nih.gov Studies on similar benzodiazepine prodrugs have shown that this rapid, enzyme-mediated conversion can lead to supersaturated solutions of the parent drug at the membrane surface, significantly enhancing its permeation rate. nih.govnih.gov

| Property | Lorazepam | This compound (Predicted) | Rationale for Change |

|---|---|---|---|

| Molecular Formula | C15H10Cl2N2O2 ebi.ac.uk | C19H14Cl2N2O5 nih.gov | Addition of succinate (B1194679) moiety (C4H4O3) |

| Molecular Weight | 321.16 g/mol ebi.ac.uk | 421.2 g/mol nih.gov | Increased mass from the attached pro-moiety |

| Aqueous Solubility | Poor / Almost Insoluble google.com | High | Introduction of an ionizable carboxylic acid group |

| LogP (Lipophilicity) | ~3.10 - 3.53 ebi.ac.uk | Lower (e.g., ~2.4) nih.gov | Increased polarity due to the carboxyl and ester groups |

The hemisuccinate prodrug approach can also be tailored to optimize drug delivery and bioavailability.

Targeted Delivery: While not targeting a specific organ in the traditional sense, the enhanced water solubility allows for administration via routes that can achieve rapid systemic uptake, effectively targeting the central nervous system for conditions like seizures. For example, an aqueous formulation is suitable for intranasal delivery. nih.gov This route bypasses the gastrointestinal tract and offers a large, highly vascularized surface area for absorption, potentially leading to faster onset of action than oral administration.

Reduced Presystemic Metabolism: When a drug is administered orally, it must pass through the liver before reaching systemic circulation, a phenomenon known as the first-pass effect. Lorazepam is extensively metabolized in the liver, primarily via conjugation of its 3-hydroxy group with glucuronic acid to form an inactive metabolite. nih.govresearchgate.net By masking this hydroxyl group with the hemisuccinate ester and utilizing a non-oral route of administration (e.g., intravenous or intranasal), the prodrug can bypass this extensive first-pass metabolism. This ensures that a greater fraction of the administered dose is converted to the active drug in the systemic circulation, thereby increasing bioavailability.

Mechanisms of Prodrug Activation via Chemical and Enzymatic Cleavage

The conversion of this compound back to the active lorazepam is a critical step. This bioactivation relies on the cleavage of the ester bond linking the drug to the succinate moiety. This process can occur through two primary mechanisms:

Enzymatic Cleavage: The human body contains a wide variety of esterase enzymes in the blood, liver, and other tissues that can efficiently hydrolyze ester bonds. These enzymes are the primary drivers of prodrug activation. The cleavage is rapid and releases the active lorazepam along with succinic acid, a naturally occurring and readily metabolized byproduct. Research on other benzodiazepine prodrugs has identified proteases, such as those from Aspergillus oryzae in experimental systems, as being highly effective at converting the prodrug to its active form. nih.gov

Chemical Cleavage: The ester linkage in this compound can also undergo spontaneous, non-enzymatic hydrolysis. However, this chemical process is generally much slower than enzyme-catalyzed cleavage at physiological pH and temperature. The prodrug is typically designed so that enzymatic hydrolysis is the predominant and most efficient pathway for drug release, ensuring rapid activation upon administration.

In Vitro Models for Prodrug Bioconversion and Drug Release Assessment

Plasma/Tissue Homogenate Incubations: To assess the stability of the prodrug and the rate of its enzymatic conversion, this compound can be incubated in solutions containing human plasma or tissue homogenates (e.g., from the liver or nasal mucosa). These preparations contain the relevant esterase enzymes. By measuring the disappearance of the prodrug and the appearance of lorazepam over time, researchers can determine the kinetics of the conversion process.

Cell-Based Permeability Assays: Models using cell monolayers, such as Madin-Darby canine kidney (MDCK) or Caco-2 cells, are widely used to predict drug absorption across epithelial barriers. nih.govnih.gov For a benzodiazepine prodrug system, these assays are invaluable. The water-soluble prodrug is applied to one side of the cell monolayer. Researchers can then measure the appearance of the active, lipophilic parent drug on the other side. This model allows for the simultaneous assessment of enzymatic conversion at the cell surface and the subsequent permeation of the released active drug. It has been used to demonstrate that enzyme-driven conversion can create supersaturated concentrations of the parent drug, leading to enhanced transport rates. nih.govnih.gov

| In Vitro Model | Purpose | Key Parameters Measured | Relevance to this compound |

|---|---|---|---|

| Human Plasma or Serum | Assess stability and rate of enzymatic cleavage in circulation | Prodrug half-life, rate of lorazepam formation | Predicts how quickly the prodrug will be activated after systemic absorption |

| Liver Microsomes / S9 Fraction | Evaluate susceptibility to hepatic metabolism | Rate of prodrug hydrolysis by liver esterases | Determines the role of the liver in activating the prodrug |

| MDCK or Caco-2 Cell Monolayers | Simulate absorption across an epithelial barrier (e.g., nasal or intestinal) | Permeability coefficient (Papp), rate of bioconversion | Predicts in vivo absorption and the efficiency of the conversion-permeation process nih.govnih.gov |

Advanced Analytical Methodologies for Lorazepam Hemisuccinate Research

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the separation and quantification of lorazepam and its derivatives. The versatility of this technique allows for high-resolution separation from complex matrices, ensuring accuracy and precision in research findings.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the quantitative analysis of lorazepam in various formulations and biological fluids. etsu.edumedipol.edu.trtandfonline.com The method's precision, accuracy, and ability to separate the analyte from potential degradation products make it a stability-indicating assay. etsu.edunih.gov

A typical HPLC method involves a reverse-phase column, such as a C8 or C18, with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., methanol (B129727), acetonitrile) and an aqueous buffer. etsu.edutandfonline.com Detection is commonly performed using an ultraviolet (UV) detector. etsu.edunih.gov Method validation is performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable results. etsu.edunih.govresearchgate.netresearchgate.net For instance, a validated HPLC-UV method for lorazepam in oral solution demonstrated excellent linearity (R² > 0.99) and low inter-day and intra-day precision and accuracy (≤2%). nih.govnih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | Waters X-Bridge C18 (150 x 4.6 mm; 3.5-micron) etsu.edu | Inertsil ODS Ultrasphere C18 (150 x 4.6 mm; 5 µm) researchgate.net |

| Mobile Phase | Isocratic: 25% water / 75% methanol etsu.edu | Isocratic: 65% Methanol / 35% Water researchgate.net |

| Flow Rate | 0.500 mL/min etsu.edu | 1.0 mL/min researchgate.net |

| Detection | UV at 230 nm nih.govresearchgate.net | UV at 230 nm researchgate.net |

| Retention Time | Not specified | 6.8 min researchgate.net |

| **Linearity (R²) ** | >0.99 etsu.edunih.gov | Not specified |

| Precision (%RSD) | ≤2% (Inter-day & Intra-day) nih.govnih.gov | Not specified |

| Accuracy (% Error) | ≤2% (Inter-day & Intra-day) nih.govnih.gov | 102.00% (Mean Recovery) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and sensitivity for the analysis of many compounds. However, direct analysis of lorazepam by GC-MS is challenging due to its thermal instability. nist.govnih.gov Lorazepam, being an α-hydroxy ketone, is prone to thermal degradation in the hot GC injection port, often losing a molecule of water and rearranging to form 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. nist.govresearchgate.netnih.gov This decomposition leads to inaccurate quantification and misidentification. nih.gov

To overcome this limitation, derivatization is a necessary step prior to GC-MS analysis. jfda-online.com This process modifies the analyte to increase its thermal stability and volatility. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA) are used to create more stable derivatives suitable for GC-MS analysis. nist.govnih.govscispace.com This chemical modification prevents thermal decomposition, allowing for reliable identification and quantification of lorazepam. nist.gov

Biointeraction Chromatography for Ligand-Protein Interaction Studies

Biointeraction chromatography is a powerful tool for investigating the interactions between drugs and proteins, such as human serum albumin (HSA). nih.gov This technique often utilizes an HPLC system with a stationary phase where the protein of interest (e.g., HSA) is immobilized. nih.govnih.gov By injecting the ligand, such as lorazepam hemisuccinate, onto this column, researchers can study its binding affinity and explore complex interactions.

This methodology has been instrumental in elucidating the allosteric interactions between the benzodiazepine (B76468) binding site and the warfarin (B611796) binding site on HSA. nih.gov Studies have shown that the presence of (S)-warfarin in the mobile phase can dramatically increase the retention of (S)-lorazepam hemisuccinate on an HSA column, confirming an allosteric interaction between their respective binding sites. nih.gov Similarly, the effects of ibuprofen (B1674241) on the binding of benzodiazepines to HSA have been examined, revealing both positive and negative allosteric effects depending on the specific stereoisomers involved. nih.gov These studies are crucial for understanding potential drug-drug interactions that can alter the pharmacokinetic profile of a compound. nih.gov

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the structural elucidation of compounds and the identification of their metabolites. Its high sensitivity and specificity allow for the detailed characterization of this compound and its biotransformation products.

LC-Q-TOF/MS for Fragmentation Behavior and In Vitro Metabolite Identification

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the determination of elemental compositions for parent drugs and their metabolites. nih.govresearchgate.net This technique is pivotal for studying the fragmentation behavior of lorazepam and identifying its metabolites in in vitro systems, such as human liver microsomes. nih.gov

The fragmentation pathways of lorazepam under collision-induced dissociation (CID) can be elucidated, providing characteristic product ions that aid in its identification. nih.gov In vitro metabolism studies using LC-MS/MS have successfully identified several metabolites of lorazepam. nih.govresearchgate.net These include the major phase II metabolite, lorazepam glucuronide, as well as phase I metabolites like a quinazolinone, a quinazoline (B50416) carboxylic acid, and various hydroxylorazepam isomers. nih.govresearchgate.nethud.ac.uk The identification of these metabolites is crucial for understanding the complete metabolic profile of the drug. nih.gov

| Metabolite | Type | Analytical Finding |

| Lorazepam glucuronide | Phase II | Major metabolite identified in urine and fingerprints. nih.govresearchgate.netnih.gov |

| Quinazolinone | Phase I | Provides a longer detection window than lorazepam in non-hydrolyzed urine. nih.govresearchgate.nethud.ac.uk |

| Quinazoline carboxylic acid | Phase I | Also provides a longer detection window in non-hydrolyzed urine. nih.govresearchgate.nethud.ac.uk |

| Hydroxylorazepam isomers | Phase I | Two isomers identified, one of which was novel. nih.govresearchgate.nethud.ac.uk |

Application of Isotopic Labeling for Quantitative Analysis

Isotopic labeling is a fundamental technique used in quantitative mass spectrometry to improve accuracy and precision. nih.gov In the analysis of lorazepam, stable isotope-labeled internal standards, such as lorazepam-d4 (B580033) (tetradeuterated lorazepam), are commonly employed. nih.govnih.gov

These deuterated analogues are chemically identical to the analyte but have a higher mass due to the presence of deuterium (B1214612) atoms. The internal standard is added to the sample at a known concentration before sample preparation and analysis by LC-MS/MS. nih.govnih.gov Because the internal standard co-elutes with the analyte and experiences similar ionization effects, any variations during sample processing or analysis are corrected for by taking the ratio of the analyte signal to the internal standard signal. forensicresources.org This approach effectively accounts for matrix effects and ensures highly accurate and reliable quantification of lorazepam in complex biological matrices like plasma and urine. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the atomic-level structural elucidation of molecules in solution. For this compound, NMR provides a powerful means to confirm its covalent structure, determine its conformation, and probe its non-covalent interactions with other molecules, which is critical for understanding its behavior in various chemical and biological environments.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum would reveal the chemical environment of each proton in the molecule through its chemical shift, while the coupling patterns (multiplicity) would provide information about neighboring protons. Similarly, the ¹³C NMR spectrum would identify all non-equivalent carbon atoms. While specific, experimentally derived high-resolution NMR data for this compound is not widely published, a predicted ¹H NMR spectrum can provide expected chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Lorazepam moiety) | 7.0 - 8.0 | Multiplets |

| CH (Lorazepam moiety) | ~5.5 - 6.0 | Singlet |

| NH (Lorazepam moiety) | ~8.0 - 9.0 | Broad Singlet |

| CH₂ (Hemisuccinate moiety) | ~2.5 - 3.0 | Multiplets |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

For a more detailed structural analysis and to resolve ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are indispensable. These techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the lorazepam and hemisuccinate moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the hemisuccinate ester to the lorazepam core.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. columbia.edu The Nuclear Overhauser Effect (NOE) is distance-dependent and can provide insights into the three-dimensional conformation of this compound in solution. columbia.edu For molecules in the molecular weight range of this compound, ROESY can be advantageous as it circumvents the issue of zero or very weak NOEs that can occur for medium-sized molecules. columbia.edu

A pertinent example of the application of these techniques can be drawn from a detailed NMR study on the structurally analogous compound, (R)- and (S)-oxazepam hemisuccinate. nih.gov In this research, 1D and 2D NMR techniques, including COSY and ROESY, were employed to fully characterize the molecule and to study its interaction and enantiodiscrimination with methylated β-cyclodextrins. nih.gov The study demonstrated how chemical shift changes and intermolecular ROEs could be used to deduce the geometry of the inclusion complex, providing a clear blueprint for similar interaction studies with this compound. nih.gov

Table 2: Application of 2D NMR Techniques in the Study of this compound

| 2D NMR Experiment | Information Obtained | Application to this compound Research |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Confirming the spin systems within the lorazepam and hemisuccinate parts of the molecule. |

| HSQC | Direct ¹H-¹³C correlations | Unambiguous assignment of carbon signals based on proton assignments. |

| HMBC | Long-range ¹H-¹³C correlations | Establishing connectivity across the ester linkage and identifying quaternary carbons. |

Computational Modeling and Simulation in Analytical Method Development

In recent years, computational modeling and simulation have emerged as powerful tools to augment and accelerate the development of analytical methods. These in silico approaches can provide valuable insights into the physicochemical properties of an analyte and its interactions with the components of an analytical system, such as a chromatographic stationary phase or a spectroscopic medium.

For this compound, computational modeling can be applied in several key areas of analytical method development:

Prediction of Spectroscopic Properties: Quantum mechanical (QM) calculations, particularly using Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a modeled structure of this compound, its ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can serve as a valuable reference for the interpretation of experimental data and for confirming structural assignments.

Chromatographic Method Development: Molecular dynamics (MD) simulations can be used to model the interactions between this compound and the stationary phase in high-performance liquid chromatography (HPLC). By simulating the partitioning of the molecule between the mobile and stationary phases, it is possible to predict its retention behavior under different chromatographic conditions (e.g., varying solvent composition, pH, or temperature). This can significantly reduce the number of experiments required to optimize a separation method.

Understanding Solvation and Stability: Computational models can be used to study the solvation of this compound in different solvents, which is crucial for understanding its solubility and stability. This information is vital for sample preparation and for developing stable formulations for analytical standards.

Conformational Analysis: As with NMR, computational methods can be used to explore the conformational landscape of this compound. This can help in understanding which conformers are most likely to be present in solution and how they might interact differently with chiral selectors or other components of an analytical system.

Table 3: Computational Approaches in Analytical Method Development for this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | NMR Spectra Prediction | ¹H and ¹³C chemical shifts, aiding in spectral interpretation. |

| Molecular Dynamics (MD) | HPLC Method Development | Prediction of retention times and understanding of separation mechanisms. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction Studies | Elucidation of binding modes with cyclodextrins or other chiral selectors. |

The integration of these advanced analytical and computational methodologies provides a robust framework for the comprehensive study of this compound. NMR spectroscopy offers detailed experimental insights into its structure and interactions, while computational modeling provides a predictive and mechanistic understanding that can guide and refine the analytical workflow. Together, they enable a more efficient and thorough characterization of this important pharmaceutical compound.

Q & A

Q. What chromatographic methods are recommended for analyzing the enantioselective separation of Lorazepam hemisuccinate?

- Methodology : High-performance liquid chromatography (HPLC) using human serum albumin (HSA) as a chiral selector is a validated approach. Under E-HSA conditions, this compound exhibits Δk1 = -17.8%, Δk2 = -14.9%, and Δα = +3.6%, indicating moderate enantioselectivity. AcHSA conditions show similar retention shifts (Δk1 = -17%, Δk2 = -17%) but lower selectivity (Δα = +1%) . Researchers should optimize mobile phase composition (e.g., buffer pH, organic modifiers) to enhance resolution.

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Safety Protocols :

- Avoid inhalation or skin contact; use PPE (gloves, lab coats, and fume hoods).

- Store in a dry, dark environment at 2–8°C to prevent degradation.

- Dispose via hazardous waste channels due to reproductive toxicity (Hazard Statement H341) and aquatic toxicity (Hazard Statement H412) .

Q. What are the standard procedures for impurity profiling of this compound?

- Analytical Workflow :

Prepare a test solution by dissolving powdered samples in chloroform/methanol (1:1 v/v), followed by centrifugation and filtration .

Use reverse-phase HPLC with UV detection (e.g., 230 nm). For example, impurities like Lorazepam Related Compound B5 (retention time = 5.5 min) can be quantified with a relative response limit of 1.0% .

Advanced Research Questions

Q. How can conflicting chromatographic data for this compound under E-HSA and AcHSA conditions be resolved?

- Data Analysis :

- The reduced Δα under AcHSA (+1%) versus E-HSA (+3.6%) suggests acetylated HSA alters binding affinity. Researchers should perform molecular docking simulations to identify residue-specific interactions (e.g., lysine acetylation disrupting hydrogen bonds). Comparative studies with Temazepam hemisuccinate (Δα = +56% under AcHSA) may reveal structural determinants of selectivity .

Q. What experimental designs are optimal for studying GABAergic modulation using this compound in behavioral pharmacology?

- Methodology :

- Dosage : Administer 1 mg Lorazepam 120 minutes pre-testing to minimize sedation while maintaining therapeutic plasma levels. Validate via pilot studies .

- Statistical Analysis : Use repeated-measures ANOVA (rmANOVA) with block (day 1: 3 trials; day 2: 4 trials) and stimulus (CS+/CS-) as within-subject factors. Post-hoc t-tests can compare differentiation between pharmacological groups (e.g., Yohimbine vs. Lorazepam) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

- Quality Control :

- Implement orthogonal analytical techniques:

- HPLC-PDA for purity (>98% by area normalization).

- Mass spectrometry to confirm molecular weight (expected m/z = 403.3 for C21H19Cl2NO5).

- Cross-reference with pharmacopeial standards (e.g., USP/EP) for impurity thresholds (e.g., total impurities ≤2.0%) .

Q. What ethical and regulatory considerations apply to clinical trials involving this compound?

- Regulatory Compliance :

- Submit protocols to Institutional Review Boards (IRBs) with documentation on participant selection (e.g., exclusion of pregnant individuals due to reproductive toxicity).

- Ensure double-blind designs and adherence to ICH guidelines for Good Clinical Practice (GCP), including validated adverse event reporting systems .

Methodological Resources

Q. How can researchers validate new analytical methods for this compound?

- Validation Parameters :

- Linearity : Test across 50–150% of target concentration (R² ≥ 0.99).

- Accuracy : Spike recovery (98–102%) using placebo matrices.

- Precision : ≤2% RSD for intraday/interday replicates .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Stability Testing :

- Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation products via LC-MS and adjust formulation pH to 6.5–7.0 to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.